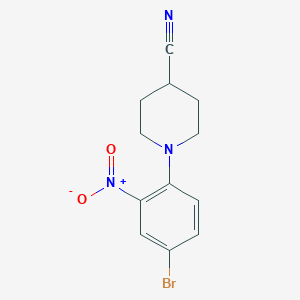
4-Ethynyl-2-fluoro-4'-(trifluoromethyl)-1,1'-biphenyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Ethynyl-2-fluoro-4’-(trifluoromethyl)-1,1’-biphenyl is an organic compound that belongs to the biphenyl family This compound is characterized by the presence of an ethynyl group, a fluoro substituent, and a trifluoromethyl group attached to the biphenyl core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethynyl-2-fluoro-4’-(trifluoromethyl)-1,1’-biphenyl typically involves multi-step organic reactions. One common method might include:
Suzuki Coupling Reaction: This reaction can be used to form the biphenyl core by coupling a boronic acid derivative with a halogenated aromatic compound.
Sonogashira Coupling: This reaction can introduce the ethynyl group to the biphenyl core using a palladium-catalyzed cross-coupling reaction between an aryl halide and a terminal alkyne.
Fluorination and Trifluoromethylation: Specific reagents and conditions are used to introduce the fluoro and trifluoromethyl groups onto the biphenyl core.
Industrial Production Methods
Industrial production methods for such compounds often involve scaling up the laboratory synthesis procedures while optimizing for yield, cost, and safety. This might include continuous flow chemistry techniques and the use of automated reactors.
Analyse Des Réactions Chimiques
Types of Reactions
4-Ethynyl-2-fluoro-4’-(trifluoromethyl)-1,1’-biphenyl can undergo various types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The ethynyl group can be reduced to form alkenes or alkanes.
Substitution: The fluoro and trifluoromethyl groups can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas (H2) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of substituted biphenyl derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block in organic synthesis and materials science.
Biology: Potential use in the development of bioactive molecules or probes.
Medicine: Investigated for its potential pharmacological properties.
Industry: Used in the production of advanced materials, such as liquid crystals or polymers.
Mécanisme D'action
The mechanism of action of 4-Ethynyl-2-fluoro-4’-(trifluoromethyl)-1,1’-biphenyl depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The ethynyl, fluoro, and trifluoromethyl groups can influence the compound’s reactivity and binding affinity.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Ethynyl-2-fluoro-1,1’-biphenyl: Lacks the trifluoromethyl group.
4-Ethynyl-4’-(trifluoromethyl)-1,1’-biphenyl: Lacks the fluoro group.
2-Fluoro-4’-(trifluoromethyl)-1,1’-biphenyl: Lacks the ethynyl group.
Uniqueness
4-Ethynyl-2-fluoro-4’-(trifluoromethyl)-1,1’-biphenyl is unique due to the combination of the ethynyl, fluoro, and trifluoromethyl groups, which can impart distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propriétés
IUPAC Name |
4-ethynyl-2-fluoro-1-[4-(trifluoromethyl)phenyl]benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8F4/c1-2-10-3-8-13(14(16)9-10)11-4-6-12(7-5-11)15(17,18)19/h1,3-9H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXBGDVHISHJICO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=C(C=C1)C2=CC=C(C=C2)C(F)(F)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8F4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![3-Methyl-4'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B8163515.png)
![2-Fluoro-4'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B8163523.png)
